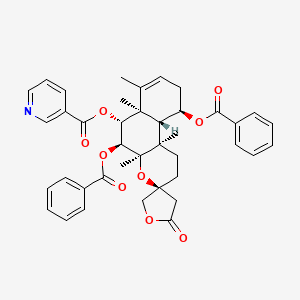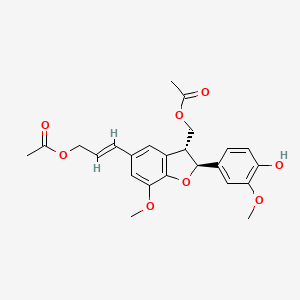
Dimeric coniferyl acetate
Descripción general
Descripción
Dimeric coniferyl acetate is a chemical compound with the molecular formula C24H26O8 and a molecular weight of 442.5 g/mol . It is known for its significant biological activities, including strong inhibition of nitric oxide production in activated macrophages . This compound is derived from the herbs of Jatropha integerrima .
Aplicaciones Científicas De Investigación
Dimeric coniferyl acetate has a wide range of scientific research applications, including:
Mecanismo De Acción
Target of Action
The primary targets of dimericconiferylacetate are yet to be definitively identified. It’s important to note that the identification of a compound’s primary targets is a crucial step in understanding its mechanism of action .
Mode of Action
The compound’s interaction with its targets and the resulting changes are areas of ongoing research .
Biochemical Pathways
The biochemical pathways affected by dimericconiferylacetate and their downstream effects are yet to be elucidated. Understanding these pathways can provide insights into the compound’s mechanism of action and its potential therapeutic applications .
Pharmacokinetics
Pharmacokinetics, which includes absorption, distribution, metabolism, and excretion (ADME) properties, plays a crucial role in determining a compound’s bioavailability. The ADME properties of dimericconiferylacetate and their impact on its bioavailability are areas of ongoing research .
Result of Action
Dimericconiferylacetate has been shown to exhibit strong nitric oxide (NO) inhibition with IC50 values of 27.1 uM in lipopolysaccharide (LPS)-activated murine macrophage-like J774.1 cells . It also exhibits significant inhibitory effects on the nitric oxide production in lipopolysaccharide activated C57BL6/J mouse macrophages .
Action Environment
The action environment, including environmental factors such as pH, temperature, and presence of other molecules, can influence a compound’s action, efficacy, and stability. The influence of these factors on the action of dimericconiferylacetate is an area of ongoing research .
Análisis Bioquímico
Biochemical Properties
Dimeric coniferyl acetate plays a significant role in biochemical reactions, particularly in the inhibition of nitric oxide production. It interacts with enzymes such as nitric oxide synthase, which is responsible for the production of nitric oxide in cells. By inhibiting this enzyme, this compound reduces the levels of nitric oxide, which is a key mediator of inflammation. Additionally, this compound has been shown to interact with various proteins and biomolecules involved in inflammatory pathways, further highlighting its potential as an anti-inflammatory agent .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In microglial cells, it has been shown to inhibit the production of nitric oxide, thereby reducing inflammation. This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, in lipopolysaccharide-activated macrophages, this compound significantly inhibits nitric oxide production, which in turn modulates the inflammatory response . Furthermore, it has been observed to influence the expression of genes involved in inflammatory pathways, thereby altering cellular functions and metabolic activities.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with nitric oxide synthase, leading to the inhibition of nitric oxide production. This interaction occurs through the binding of this compound to the active site of the enzyme, preventing the conversion of L-arginine to nitric oxide. Additionally, this compound may exert its effects by modulating the activity of other enzymes and proteins involved in inflammatory pathways, thereby influencing gene expression and cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods. Its long-term effects on cellular function can vary depending on the experimental conditions. For instance, in vitro studies have demonstrated that prolonged exposure to this compound can lead to sustained inhibition of nitric oxide production and reduced inflammation
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound has been shown to effectively inhibit nitric oxide production and reduce inflammation without causing significant adverse effects. At higher doses, this compound may exhibit toxic effects, including potential damage to liver and kidney tissues . Threshold effects have been observed, where the compound’s efficacy in reducing inflammation plateaus beyond a certain dosage, indicating the importance of optimizing dosage levels for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to inflammation and oxidative stress. It interacts with enzymes such as nitric oxide synthase and other proteins involved in the production and regulation of nitric oxide. By inhibiting these enzymes, this compound modulates metabolic flux and reduces the levels of reactive oxygen species, thereby mitigating oxidative stress and inflammation . Additionally, the compound may influence other metabolic pathways by altering the expression of genes involved in cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific tissues. Studies have shown that this compound is primarily localized in inflammatory sites, where it exerts its anti-inflammatory effects . The compound’s distribution is influenced by factors such as tissue permeability, blood flow, and the presence of specific transporters.
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its activity and function. It is primarily found in the cytoplasm and the endoplasmic reticulum, where it interacts with enzymes and proteins involved in inflammatory pathways . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. This localization is crucial for its ability to modulate cellular functions and reduce inflammation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimeric coniferyl acetate involves several steps, starting from coniferyl alcohol. The key steps include esterification and dimerization reactions. The reaction conditions typically involve the use of solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . The reactions are carried out under controlled temperatures and may require catalysts to facilitate the process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography are common in industrial settings to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
Dimeric coniferyl acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and may require the use of catalysts to enhance the reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to Dimeric coniferyl acetate include:
- Coniferyl alcohol
- Coniferyl aldehyde
- Sinapyl alcohol
- Pinoresinol
Uniqueness
This compound is unique due to its dimeric structure and its significant inhibitory effects on nitric oxide production . This makes it a valuable compound for studying inflammatory responses and exploring potential therapeutic applications.
Propiedades
IUPAC Name |
[(E)-3-[(2S,3R)-3-(acetyloxymethyl)-2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]prop-2-enyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O8/c1-14(25)30-9-5-6-16-10-18-19(13-31-15(2)26)23(32-24(18)22(11-16)29-4)17-7-8-20(27)21(12-17)28-3/h5-8,10-12,19,23,27H,9,13H2,1-4H3/b6-5+/t19-,23+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYXVTGSQLKCKCF-FDTLDTTQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC=CC1=CC2=C(C(=C1)OC)OC(C2COC(=O)C)C3=CC(=C(C=C3)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC/C=C/C1=CC2=C(C(=C1)OC)O[C@@H]([C@H]2COC(=O)C)C3=CC(=C(C=C3)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



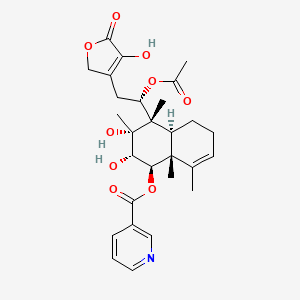
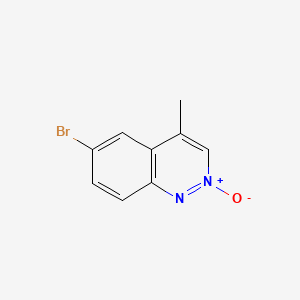
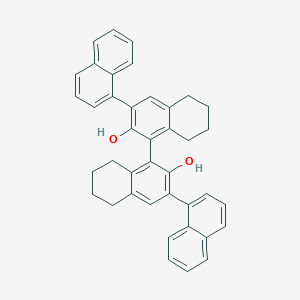
![Ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride](/img/structure/B1179326.png)
